molecular formula C5H4BrN5 B581082 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine CAS No. 1242336-77-1

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

Cat. No. B581082
M. Wt: 214.026
InChI Key: VDDJIDGFTDEJFJ-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyrazines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-B]pyrazines has been a subject of interest for many researchers . The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

1H-pyrazolo[3,4-B]pyrazines can present two isomeric structures . They have up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

1H-pyrazolo[3,4-B]pyrazines have been used as inhibitors in various chemical reactions . For instance, a representative compound strongly inhibits the kinase activity of ZAK with an IC of 3.3 nM and dose-dependently suppresses the activation of ZAK downstream signals in vitro and in vivo .

Scientific Research Applications

Novel Pyrazoline and Pyrazole Derivatives

Research has explored the synthesis and biological effects of novel pyrazoline and pyrazole derivatives, demonstrating potential applications in pharmaceutical chemistry. The anti-inflammatory and antinociceptive properties of these compounds have been particularly highlighted in several studies:

  • Anti-inflammatory and Ulcerogenicity Studies :

    • El-Tombary (2013) synthesized new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and fused pyrazolo[3′,4′:4,5]pyrimido[1,2-b]pyridazin-4(1H)-one ring systems, demonstrating significant anti-inflammatory activity and minimal ulcerogenic effects in rats. The study emphasized the relevance of lipophilicity in determining the biological response of these compounds (El-Tombary, 2013).
  • Antinociceptive Effects :

    • Prokopp et al. (2006) investigated the antinociceptive effect of the pyrazolyl-thiazole derivative B50 in mice, demonstrating dose-dependent antinociception without impacting spontaneous locomotion or rotarod performance. This study suggests the pyrazolyl-thiazole derivative's potential as a nonsteroidal anti-inflammatory drug (Prokopp et al., 2006).
  • Glucose-Lowering Agents :

    • Kees et al. (1995) highlighted the application of acidic azoles, including pyrazol-3-one derivatives, as potential antidiabetic agents. The study found that these compounds significantly reduced plasma glucose levels in diabetic db/db mice (Kees et al., 1995).
  • Antioxidant and Enzyme Inhibition Activity :

    • Ali et al. (2020) reported the design and synthesis of novel hybrids containing pyrazole, naphthalene, and pyrazoline/isoxazoline moiety. These compounds demonstrated significant in vitro and in vivo antioxidant activity and 15-lipoxygenase inhibition, indicating their potential application in treating oxidative stress-related diseases (Ali et al., 2020).
  • Angiotensin II Receptor Antagonism :

    • Okazaki et al. (1998) synthesized alkyl-substituted pyrazolo[1,5-b][1,2,4]triazole derivatives as angiotensin II receptor antagonists, suggesting their potential use in treating angiotensin II-dependent diseases like hypertension (Okazaki et al., 1998).
  • Histamine H2-Receptor Antagonist Activity :

    • Buschauer et al. (1995) synthesized and evaluated 4‐(1‐pyrazolyl)butanamides, pyrazolylalkyl cyanoguanidines, and related compounds as histamine H2-receptor antagonists. The study identified compounds with significant H2-receptor antagonist activity, offering insights into the development of novel therapeutic agents for related disorders (Buschauer et al., 1995).

Future Directions

The future directions in the research of 1H-pyrazolo[3,4-B]pyrazines could involve the exploration of their potential applications in various fields, such as medicine . Further studies could also focus on improving their synthesis methods .

properties

IUPAC Name

5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDJIDGFTDEJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NNC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20725561
Record name 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine

CAS RN

1242336-77-1
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine
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Record name 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine
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Record name 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine
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